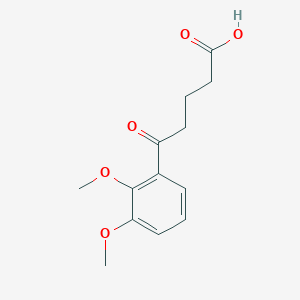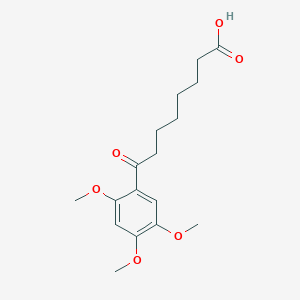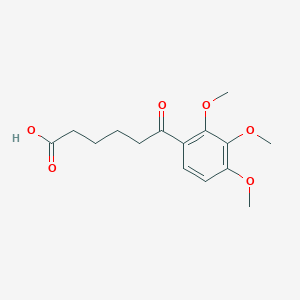
5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-methoxyphenylboronic acid is a laboratory chemical with the molecular formula C7H8BFO3 . It is used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-methoxyphenylboronic acid is represented by the SMILES stringB(C1=C(C=CC(=C1)F)OC)(O)O . The InChI representation is InChI=1S/C7H8BFO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 . Chemical Reactions Analysis
This compound is a reactant in various chemical reactions. For instance, it’s used in the monoarylation of dibromoarenes catalyzed by palladium-phosphine in the presence of potassium carbonate .Physical And Chemical Properties Analysis
The molecular weight of 5-Fluoro-2-methoxyphenylboronic acid is 169.95 g/mol . It’s a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Radioligand Development
A study by Vos and Slegers (1994) discusses the synthesis of a compound closely related to 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid. This compound was developed as a potential radioligand for the GABA receptor in the brain. The synthesis involved O-methylation and a Schiff reaction, indicating its potential application in radiopharmaceuticals (Vos & Slegers, 1994).
Chemical Synthesis and Reactions
Pimenova et al. (2003) explored the synthesis and reactions of a derivative of 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid. The study focused on reactions with aniline and o-phenylenediamine, highlighting the compound's versatility in organic synthesis (Pimenova et al., 2003).
Intermediate in Herbicide Synthesis
Zhou Yu (2002) investigated the synthesis of a related compound as an intermediate in herbicide production. This study illustrates the potential agricultural applications of derivatives of 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid (Zhou Yu, 2002).
Potential in Nonsteroidal Anti-inflammatory Drugs
Tamura et al. (1981) synthesized derivatives of this compound for potential use in nonsteroidal anti-inflammatory drugs. Their research demonstrates the compound's relevance in medicinal chemistry (Tamura et al., 1981).
Alzheimer's Disease Research
Kepe et al. (2006) used a similar compound for imaging serotonin 1A receptors in Alzheimer's disease patients. This study highlights its potential application in neuroscience and Alzheimer's research (Kepe et al., 2006).
Metabolic and Endocrine Studies
Whitehead et al. (2021) identified a derivative as a metabolite in brown and beige adipose tissue, indicating its role in metabolic and endocrine studies (Whitehead et al., 2021).
Fluorescence Studies
Geethanjali et al. (2015) investigated the fluorescence quenching of boronic acid derivatives related to 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid, suggesting its utility in fluorescence studies and chemical analysis (Geethanjali et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
5-(5-fluoro-2-methoxyphenyl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c1-8(6-13(16)17)5-11(15)10-7-9(14)3-4-12(10)18-2/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTSFUPKZCZJHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=C(C=CC(=C1)F)OC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001209714 |
Source


|
| Record name | 5-Fluoro-2-methoxy-β-methyl-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid | |
CAS RN |
951885-39-5 |
Source


|
| Record name | 5-Fluoro-2-methoxy-β-methyl-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-methoxy-β-methyl-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325779.png)





